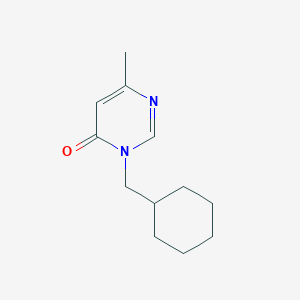
3-(cyclohexylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of a compound usually includes its IUPAC name, common names, and structural formula. The structure can provide information about the functional groups present in the compound, which can give insights into its reactivity .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include various chemical reactions, the use of catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions a compound undergoes can tell us a lot about its chemical properties .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give us insights into how the compound behaves under different conditions .科学研究应用
CHM-6-MPD has been studied extensively over the past few decades due to its potential to be used in a variety of scientific applications. One such application is drug discovery, as CHM-6-MPD has been shown to possess antifungal, antibacterial, and antiviral properties. Additionally, CHM-6-MPD has been used in drug design, as it has been shown to interact with certain proteins in a manner that could potentially lead to the development of new drugs. Finally, CHM-6-MPD has been used in biochemistry, as it has been shown to interact with certain enzymes in a manner that could potentially lead to the development of new treatments for diseases.
作用机制
The mechanism of action of CHM-6-MPD is not yet fully understood, but it is believed to involve the interaction of the compound with certain proteins and enzymes. Specifically, it is believed that CHM-6-MPD binds to certain proteins and enzymes, which then leads to a cascade of reactions that ultimately result in the desired effect. For example, it is believed that CHM-6-MPD binds to certain proteins and enzymes involved in the metabolism of drugs, which then leads to the increased absorption and metabolism of the drug. Additionally, it is believed that CHM-6-MPD binds to certain proteins and enzymes involved in the metabolism of certain diseases, which then leads to the decreased severity of the disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of CHM-6-MPD are not yet fully understood, but it is believed to possess a variety of effects. For example, CHM-6-MPD has been shown to possess antifungal, antibacterial, and antiviral properties, which could potentially be used to treat a variety of diseases. Additionally, CHM-6-MPD has been shown to possess anti-inflammatory properties, which could potentially be used to treat inflammatory conditions. Finally, CHM-6-MPD has been shown to possess immunomodulatory properties, which could potentially be used to modulate the immune system.
实验室实验的优点和局限性
The use of CHM-6-MPD in laboratory experiments has several advantages and limitations. One advantage is that CHM-6-MPD is relatively easy to synthesize, which makes it ideal for use in laboratory experiments. Additionally, CHM-6-MPD has been shown to possess a variety of biochemical and physiological effects, which makes it ideal for use in laboratory experiments. Finally, CHM-6-MPD is relatively inexpensive, which makes it ideal for use in laboratory experiments.
However, there are also several limitations to using CHM-6-MPD in laboratory experiments. For example, the mechanism of action of CHM-6-MPD is not yet fully understood, which makes it difficult to predict the outcome of certain experiments. Additionally, the effects of CHM-6-MPD on humans are not yet fully understood, which makes it difficult to use it in certain experiments. Finally, the toxicity of CHM-6-MPD is not yet fully understood, which makes it difficult to use it in certain experiments.
未来方向
The potential applications of CHM-6-MPD are vast, and there are many potential future directions for research. For example, further research could be conducted to elucidate the mechanism of action of CHM-6-MPD, as well as to determine the effects of CHM-6-MPD on humans. Additionally, further research could be conducted to investigate the potential applications of CHM-6-MPD in drug discovery and drug design. Finally, further research could be conducted to investigate the potential applications of CHM-6-MPD in biochemistry and physiology.
合成方法
CHM-6-MPD can be synthesized using a variety of methods, including the Biginelli reaction, the Knoevenagel condensation, and the Beckmann rearrangement. The Biginelli reaction is the most commonly used method, as it yields a higher yield and is relatively simple to perform. This method involves the reaction of an aldehyde, a β-keto ester, and an amine under basic conditions. The Knoevenagel condensation is a less commonly used method, as it yields a lower yield and is more complex to perform. This method involves the reaction of an aldehyde, an active methylene compound, and an amine under acidic conditions. The Beckmann rearrangement is the least commonly used method, as it yields an even lower yield and is the most complex to perform. This method involves the reaction of an oxime and a base to form an isocyanate, which can then be reduced to form CHM-6-MPD.
安全和危害
属性
IUPAC Name |
3-(cyclohexylmethyl)-6-methylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10-7-12(15)14(9-13-10)8-11-5-3-2-4-6-11/h7,9,11H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHQVGYBRJJTQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,4,6-trimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B6430340.png)
![1-[1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B6430342.png)
![2,6-dichloro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B6430346.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-6-ethoxypyridine-3-carboxamide](/img/structure/B6430347.png)
![1,5-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B6430349.png)
![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B6430368.png)
![1-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1H-1,2,3-triazole](/img/structure/B6430378.png)

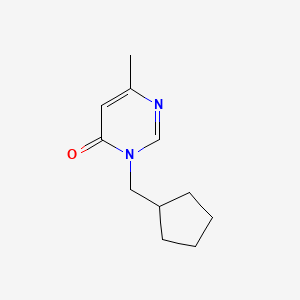
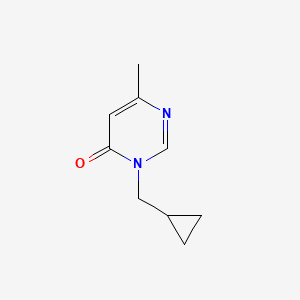
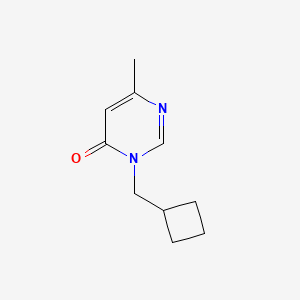
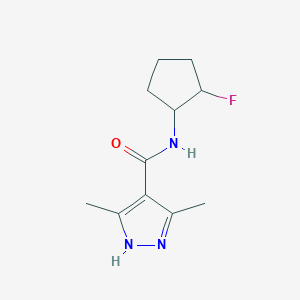
![4-{5-cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine](/img/structure/B6430444.png)
![4-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine](/img/structure/B6430445.png)
